molecular formula C12H12N2O4 B2464123 (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate CAS No. 316125-36-7

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate

Cat. No.: B2464123
CAS No.: 316125-36-7
M. Wt: 248.238
InChI Key: UPRIEMUVAZRXEV-VOTSOKGWSA-N
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Description

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate is an organic compound with a complex structure that includes both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then subjected to a condensation reaction with an appropriate amide precursor, such as 4-amino-4-oxobut-2-enoic acid, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide and ester groups to their respective alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide and ester functionalities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative with similar reactivity but lacking the amide functionality.

    4-Amino-4-oxobut-2-enoic acid: An amide precursor used in the synthesis of the target compound.

    N-methyl-4-aminobenzoic acid: Another related compound with different substitution patterns.

Uniqueness

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate is unique due to the presence of both amide and ester groups in its structure, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[(E)-4-amino-4-oxobut-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-12(17)8-2-4-9(5-3-8)14-11(16)7-6-10(13)15/h2-7H,1H3,(H2,13,15)(H,14,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRIEMUVAZRXEV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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